Insulin glulisine

Catalog No.
S3350611
CAS No.
207748-29-6
M.F
C258H384N64O78S6
M. Wt
5823 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin glulisine

CAS Number

207748-29-6

Product Name

Insulin glulisine

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C258H384N64O78S6

Molecular Weight

5823 g/mol

InChI

InChI=1S/C258H384N64O78S6/c1-29-132(23)206(313-193(338)105-260)253(394)317-205(131(21)22)250(391)289-160(75-83-200(348)349)219(360)283-157(71-79-190(264)335)223(364)308-184-117-404-405-118-185-244(385)305-179(112-324)241(382)295-164(90-124(7)8)227(368)296-170(97-141-53-61-147(329)62-54-141)230(371)284-156(70-78-189(263)334)220(361)291-163(89-123(5)6)225(366)285-159(74-82-199(346)347)222(363)303-176(103-191(265)336)236(377)299-172(99-143-57-65-149(331)66-58-143)233(374)309-183(243(384)304-177(256(397)398)104-192(266)337)116-403-402-115-182(215(356)273-108-194(339)278-154(72-80-197(342)343)218(359)281-152(51-42-86-271-258(267)268)213(354)272-109-195(340)279-168(95-139-46-36-32-37-47-139)229(370)298-169(96-140-48-38-33-39-49-140)232(373)300-173(100-144-59-67-150(332)68-60-144)239(380)320-209(136(27)327)255(396)322-87-43-52-187(322)247(388)286-161(76-84-201(350)351)224(365)321-210(137(28)328)257(399)400)311-251(392)204(130(19)20)316-237(378)166(92-126(11)12)293-231(372)171(98-142-55-63-148(330)64-56-142)297-226(367)162(88-122(3)4)290-211(352)134(25)277-216(357)158(73-81-198(344)345)288-249(390)203(129(17)18)315-238(379)167(93-127(13)14)294-235(376)175(102-146-107-270-121-276-146)302-240(381)178(111-323)280-196(341)110-274-214(355)181(114-401-406-119-186(310-245(184)386)246(387)319-208(135(26)326)254(395)306-180(113-325)242(383)318-207(133(24)30-2)252(393)312-185)307-228(369)165(91-125(9)10)292-234(375)174(101-145-106-269-120-275-145)301-221(362)155(69-77-188(262)333)282-217(358)153(50-40-41-85-259)287-248(389)202(128(15)16)314-212(353)151(261)94-138-44-34-31-35-45-138/h31-39,44-49,53-68,106-107,120-137,151-187,202-210,323-332H,29-30,40-43,50-52,69-105,108-119,259-261H2,1-28H3,(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H2,266,337)(H,269,275)(H,270,276)(H,272,354)(H,273,356)(H,274,355)(H,277,357)(H,278,339)(H,279,340)(H,280,341)(H,281,359)(H,282,358)(H,283,360)(H,284,371)(H,285,366)(H,286,388)(H,287,389)(H,288,390)(H,289,391)(H,290,352)(H,291,361)(H,292,375)(H,293,372)(H,294,376)(H,295,382)(H,296,368)(H,297,367)(H,298,370)(H,299,377)(H,300,373)(H,301,362)(H,302,381)(H,303,363)(H,304,384)(H,305,385)(H,306,395)(H,307,369)(H,308,364)(H,309,374)(H,310,386)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,379)(H,316,378)(H,317,394)(H,318,383)(H,319,387)(H,320,380)(H,321,365)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,267,268,271)/t132-,133-,134-,135+,136+,137+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,202-,203-,204-,205-,206-,207-,208-,209-,210-/m0/s1

InChI Key

RCHHVVGSTHAVPF-ZPHPLDECSA-N

SMILES

Array

Synonyms

Apidra, B3-lysyl-B29-glutamylinsulin, glulisine insulin, insulin glulisine, insulin, Lys(B3)-Glu(B29)-, insulin, lysyl(B3)-glutamyl(B29)-

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

The exact mass of the compound Insulin glulisine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pancreatic Hormones - Insulins - Proinsulin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs used in diabetes -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Insulin glulisine (CAS 207748-29-6) is a recombinant rapid-acting insulin analogue characterized by the substitution of asparagine at position B3 with lysine and lysine at position B29 with glutamic acid. These structural modifications lower the isoelectric point to 5.1, enhancing solubility at physiological pH, and significantly reduce the molecule's propensity for self-association compared to regular human insulin [1]. From a procurement and formulation perspective, insulin glulisine is highly valued because it achieves stability and rapid monomerization without the need for zinc, utilizing polysorbate 20 as a stabilizing surfactant instead [2]. This makes it a critical active pharmaceutical ingredient (API) for developers targeting ultra-rapid glycemic control, continuous subcutaneous insulin infusion (CSII) systems, and specialized metabolic therapies where zinc-dependent hexamerization is a rate-limiting factor for absorption.

Substituting insulin glulisine with regular human insulin (RHI) or other rapid-acting analogues like insulin lispro or insulin aspart introduces critical formulation and pharmacokinetic incompatibilities. Unlike lispro and aspart, which mandate the addition of zinc and phenolic compounds to maintain hexameric stability during shelf-life, glulisine is inherently stable in a zinc-free matrix using polysorbate 20 [1]. If a manufacturer substitutes lispro for glulisine in a zinc-free formulation, the API will suffer from rapid degradation and fibrillation. Furthermore, in clinical applications, lispro and RHI exhibit delayed absorption kinetics in populations with high subcutaneous fat thickness, whereas glulisine maintains a consistent, ultra-rapid dissociation profile irrespective of body mass index (BMI)[2]. Consequently, generic substitution compromises both formulation stability and the predictability of early-phase pharmacodynamics.

Hexamer Dissociation Kinetics in Zinc-Free Environments

The dissociation rate of insulin hexamers into biologically active monomers is the rate-limiting step for rapid-acting insulins. Insulin glulisine is uniquely formulated without zinc and forms compact hexamers that, upon severe dilution simulating subcutaneous injection, dissociate into monomers in less than 10 seconds [1]. In stark contrast, insulin lispro and insulin aspart require zinc and phenolic compounds for stability, resulting in a prolonged dissociation time ranging from several seconds to up to one hour depending on the local depletion of phenolic additives [1].

Evidence DimensionHexamer-to-monomer dissociation time upon dilution
Target Compound DataInsulin glulisine: < 10 seconds (zinc-free formulation)
Comparator Or BaselineInsulin lispro / aspart: Seconds to 1 hour (zinc-dependent formulation)
Quantified DifferenceUp to 360-fold faster maximum dissociation time
ConditionsSevere dilution of pharmaceutical formulation (simulated subcutaneous injection)

Enables the design of ultra-fast acting, zinc-free formulations that guarantee immediate monomer availability upon injection.

Early Pharmacodynamic Action in High-BMI Populations

A critical differentiator for insulin glulisine is its sustained rapid absorption independent of subcutaneous fat thickness. In a euglycemic clamp study comparing glulisine and lispro in lean to obese subjects, glulisine demonstrated a significantly greater early metabolic action. At a 0.2 U/kg dose, the glucose infusion rate-area under the curve (GIR-AUC) between 0 and 1 hour was 102.3 +/- 75.1 mg/kg for glulisine, compared to only 83.1 +/- 72.8 mg/kg for lispro [1]. The time to 10% of total insulin AUC was also significantly faster for glulisine (0.7 +/- 0.2 h) versus lispro (0.8 +/- 0.2 h)[1].

Evidence DimensionEarly glucose disposal (GIR-AUC 0-1h) at 0.2 U/kg
Target Compound DataInsulin glulisine: 102.3 +/- 75.1 mg/kg
Comparator Or BaselineInsulin lispro: 83.1 +/- 72.8 mg/kg
Quantified Difference23% greater early metabolic action in the first hour
ConditionsEuglycemic glucose clamp in non-diabetic subjects stratified by BMI

Justifies the selection of glulisine for therapeutic formulations targeting obese or high-BMI demographics where other analogues suffer from delayed absorption.

IGF-1 Receptor Binding Affinity and Mitogenic Safety

Long-term safety in insulin procurement is heavily influenced by the API's mitogenic potential, which is driven by its affinity for the insulin-like growth factor-1 (IGF-1) receptor. Preclinical evaluations show that insulin glulisine possesses a significantly lower IGF-1 receptor binding affinity—approximately four- to five-fold lower than that of regular human insulin (RHI) [1]. In contrast, other experimental analogues like Asp(B10) exhibit up to a four-fold increase in IGF-1 receptor affinity compared to RHI, which correlates with increased mitogenic risk [1].

Evidence DimensionIGF-1 receptor binding affinity
Target Compound DataInsulin glulisine: 4- to 5-fold lower than RHI
Comparator Or BaselineRegular Human Insulin (RHI): Baseline 100% affinity
Quantified Difference>75% reduction in IGF-1 receptor affinity vs baseline RHI
ConditionsIn vitro binding assays using human osteosarcoma-derived cell line B10 and cardiac K6 myoblasts

Provides a superior long-term safety profile by minimizing off-target mitogenic signaling, a critical regulatory advantage for chronic therapies.

Zinc-Free Ultra-Rapid Formulation Development

Because insulin glulisine achieves hexameric stability without zinc and uses polysorbate 20 as a surfactant, it is the optimal API for developing zinc-free injectable formulations. This avoids the delayed dissociation bottleneck associated with zinc-stabilized analogues like lispro and aspart, allowing the formulation to achieve complete monomerization in under 10 seconds upon injection[1].

Therapeutics for High-BMI and Obese Demographics

Insulin glulisine is highly recommended for formulations intended for patients with significant subcutaneous fat. Its unique structural modifications allow it to bypass the delayed absorption kinetics seen with lispro and regular human insulin in obese models, ensuring a consistent 23% increase in early-phase glucose disposal regardless of the patient's BMI[2].

Continuous Subcutaneous Insulin Infusion (CSII) Systems

The shifted isoelectric point (pH 5.1) and the prevention of irreversible fibrillation via polysorbate 20 make glulisine highly suitable for pump therapies. Its rapid monomerization prevents the lag phase in glycemic control often encountered when pump infusion rates are adjusted, providing superior real-time responsiveness compared to zinc-heavy alternatives [3].

XLogP3

-12.1

Hydrogen Bond Acceptor Count

90

Hydrogen Bond Donor Count

78

Exact Mass

5820.6440255 Da

Monoisotopic Mass

5818.6373159 Da

Heavy Atom Count

406

UNII

7XIY785AZD

Drug Indication

Treatment of adults, adolescents and children, six years or older with diabetes mellitus, where treatment with insulin is required.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10AB06

Use Classification

Human drugs -> Apidra -> EMA Drug Category
Drugs used in diabetes -> Human pharmacotherapeutic group

Dates

Last modified: 07-26-2023

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